molecular formula C42H83NO2 B3025978 N-(tetracosanoyl)-1-deoxysphing-4-enine CAS No. 1645269-61-9

N-(tetracosanoyl)-1-deoxysphing-4-enine

Cat. No.: B3025978
CAS No.: 1645269-61-9
M. Wt: 634.1 g/mol
InChI Key: SPBLYZJOQAUPPY-JGWXTICHSA-N
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Description

N-(tetracosanoyl)-1-deoxysphing-4-enine is a very long-chain ceramide, a type of sphingolipid. Ceramides are composed of a sphingoid base and an amide-linked fatty acid. This particular compound is associated with multiple biological functions and has been linked to conditions such as insulin resistance and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine typically involves the reaction of a sphingoid base with a fatty acid. The sphingoid base can be synthesized through various methods, including the condensation of L-serine with palmitoyl-CoA, followed by reduction and desaturation steps. The fatty acid, tetracosanoic acid, is then linked to the sphingoid base through an amide bond formation .

Industrial Production Methods

Industrial production of ceramides, including this compound, often involves biotechnological methods. These methods include the use of microbial fermentation to produce the sphingoid base, followed by chemical synthesis to attach the fatty acid. This approach allows for the production of ceramides in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(tetracosanoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in fully saturated ceramides. Substitution reactions can produce ceramides with different fatty acid chains .

Scientific Research Applications

N-(tetracosanoyl)-1-deoxysphing-4-enine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tetracosanoyl)-1-deoxysphing-4-enine involves its role in cell signaling and membrane structure. It can affect membrane fluidity and the organization of membrane proteins, influencing various cellular processes. The compound can also act as a second messenger in signaling pathways, mediating responses to stress and other stimuli .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other very long-chain ceramides such as N-(docosanoyl)-sphing-4-enine and N-(hexacosanoyl)-sphing-4-enine. These compounds share similar structures but differ in the length of the fatty acid chain .

Uniqueness

N-(tetracosanoyl)-1-deoxysphing-4-enine is unique due to its specific fatty acid chain length, which can influence its biological functions and interactions. This uniqueness makes it a valuable compound for studying the effects of fatty acid chain length on ceramide function .

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h36,38,40-41,44H,4-35,37,39H2,1-3H3,(H,43,45)/b38-36+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLYZJOQAUPPY-JGWXTICHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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